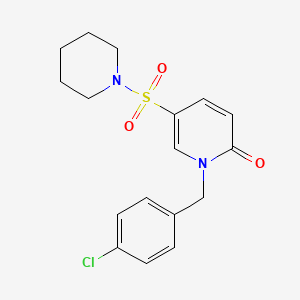

1-(4-chlorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-chlorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as CBP-1 and is used in various biochemical and physiological studies. The compound has been found to exhibit potential therapeutic effects in the treatment of various diseases.

Aplicaciones Científicas De Investigación

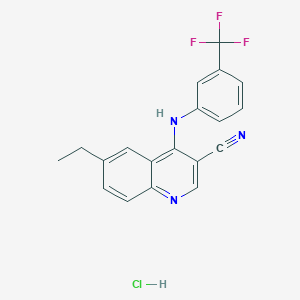

Medicinal Chemistry: Pyrrolidine Derivatives

The compound contains a pyrrolidine ring, which is a five-membered lactam structure. This ring is a common feature in many biologically active compounds due to its non-planarity and the ability to introduce stereochemistry into the molecule . The presence of the pyrrolidine ring in “F3406-9372” suggests potential applications in the development of new medicinal compounds with selective biological activity. For instance, pyrrolidine derivatives have been explored for their role as selective androgen receptor modulators (SARMs), which could be beneficial in treating conditions like muscle wasting and osteoporosis .

Pharmacokinetics: Enhancing Drug Profiles

The structural features of “F3406-9372” could be manipulated to modify the pharmacokinetic profile of drug candidates. The sulfonyl group attached to the piperidine moiety may influence the solubility and absorption characteristics of the compound, potentially leading to improved bioavailability and efficacy of drugs .

Bioactive Compound Synthesis

Compounds with a pyrrolidine ring, such as “F3406-9372”, are often used in the synthesis of bioactive molecules. These molecules can target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines and prolinol derivatives. The chlorobenzyl component could also contribute to the binding affinity and selectivity towards biological targets .

Neuropharmacology: Central Nervous System Agents

The piperidine moiety in “F3406-9372” is structurally similar to other piperazine compounds known to act on the central nervous system (CNS). Piperazines are recognized for their stimulant effects and potential therapeutic applications in CNS disorders. Therefore, “F3406-9372” could be investigated for its CNS activity, possibly as a stimulant or in the treatment of neurodegenerative diseases .

Chemical Biology: Protein Binding Studies

The stereochemistry introduced by the pyrrolidine ring in “F3406-9372” makes it a candidate for studying protein-ligand interactions. The different stereoisomers of the compound could bind to enantioselective proteins in distinct ways, providing insights into the molecular basis of drug action and aiding in the design of more effective therapeutic agents .

Organic Synthesis: Stereoselective Reactions

“F3406-9372” can serve as a starting material or intermediate in stereoselective organic synthesis. The chiral centers within the compound can lead to the formation of enantiomerically pure products, which is crucial for the synthesis of certain pharmaceuticals where the activity is highly dependent on the molecule’s chirality .

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O3S/c18-15-6-4-14(5-7-15)12-19-13-16(8-9-17(19)21)24(22,23)20-10-2-1-3-11-20/h4-9,13H,1-3,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMMLTCMMMMBLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzenesulfonate](/img/structure/B2863271.png)

![N-(3-chloro-4-methylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2863275.png)

![1,5-dimethyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2863276.png)

![N-butyl-N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2863281.png)

methanone](/img/structure/B2863285.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]acetamide](/img/no-structure.png)

![2-Oxa-5-azaspiro[3.5]nonane-6,8-dione](/img/structure/B2863288.png)